molecular formula C24H28N2O2 B4956559 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol

Cat. No.: B4956559
M. Wt: 376.5 g/mol
InChI Key: VFEQYRQJEWQWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol activates the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the brain. Activation of the α7 nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These neurotransmitters play a crucial role in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It enhances synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. It also increases the release of neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects contribute to the cognitive-enhancing properties of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on various biological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several future directions for research on 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol. One area of interest is the development of more potent and selective agonists of the α7 nAChR. Another area of interest is the identification of the downstream signaling pathways that are activated by this compound. Additionally, the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and depression, warrant further investigation.

Synthesis Methods

The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-phenyl-5-isoxazolemethanol with 3-phenylpropylamine to form the intermediate compound, which is further reacted with piperidine to yield this compound.

Scientific Research Applications

4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of the disease. In ADHD, this compound has been shown to improve attention and reduce impulsivity.

Properties

IUPAC Name

4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-24(19-22-18-23(25-28-22)21-11-5-2-6-12-21)13-16-26(17-14-24)15-7-10-20-8-3-1-4-9-20/h1-6,8-9,11-12,18,27H,7,10,13-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQYRQJEWQWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.